Acantholide

Description

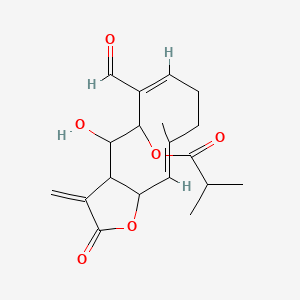

Structure

2D Structure

3D Structure

Properties

CAS No. |

72548-16-4 |

|---|---|

Molecular Formula |

C19H24O6 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

[(6E,10E)-6-formyl-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl] 2-methylpropanoate |

InChI |

InChI=1S/C19H24O6/c1-10(2)18(22)25-17-13(9-20)7-5-6-11(3)8-14-15(16(17)21)12(4)19(23)24-14/h7-10,14-17,21H,4-6H2,1-3H3/b11-8+,13-7- |

InChI Key |

MWYCMNPDBWRCKB-JWCOLNTHSA-N |

Isomeric SMILES |

C/C/1=C/[C@@H]2[C@@H]([C@@H]([C@H](/C(=C\CC1)/C=O)OC(=O)C(C)C)O)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(C(C(=CCC1)C=O)OC(=O)C(C)C)O)C(=C)C(=O)O2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acantholide; NSC 277282; NSC277282; NSC-277282 |

Origin of Product |

United States |

Detailed Research Findings on Acantholide

Bioprospecting and Source Organism Identification

Bioprospecting efforts in marine environments have been crucial in the discovery of novel natural products, including acantholides.

Marine Sponge Habitats and Species (e.g., Acanthodendrilla sp.)

Marine sponges are recognized as prolific sources of structurally diverse secondary metabolites. nih.govnih.gov Species belonging to the genus Acanthodendrilla, for instance, have been identified as producers of acantholides. nih.govacs.org Specifically, the Indonesian sponge Acanthodendrilla sp. has yielded several acantholides, including acantholides A-E. nih.govacs.org These sponges are typically found in marine habitats, such as coral reefs. mdpi.com

Collection and Initial Processing Techniques

The collection of marine sponges for natural product research involves obtaining samples from their natural habitat. Once collected, the sponges undergo initial processing, which may involve freezing or preservation in solvents to prevent degradation of the chemical constituents. calpoly.edu The sponge material is then typically subjected to size reduction techniques, such as cutting or grinding, to increase the surface area for subsequent extraction. calpoly.edufrontiersin.org

Extraction and Purification Methodologies

Following collection and initial processing, the compounds of interest, such as acantholides, are extracted from the sponge matrix and then purified to obtain them in a pure form for structural analysis and biological evaluation.

Solvent-Based Extraction Protocols

Solvent-based extraction is a common method used to isolate natural products from marine sponges. This process involves using various solvents to solubilize the target compounds from the biological material. The choice of solvent depends on the polarity of the compounds being targeted. nih.gov For example, methanol (B129727) is a solvent that has been used to obtain extracts from marine sponges, including those yielding acantholides. calpoly.eduresearchgate.net The extraction process may involve soaking the processed sponge material in the solvent, often with repeated cycles to maximize the yield of extracted compounds. calpoly.edu The resulting solvent extract contains a complex mixture of compounds from the sponge.

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating the acantholides from the complex mixture obtained during the initial extraction. These techniques exploit differences in the physical and chemical properties of the compounds to achieve separation. mbl.co.jp

Column chromatography is a widely used technique for the purification of natural products, including sesterterpenes like acantholides. column-chromatography.comnih.gov In this method, a stationary phase, often silica (B1680970) gel, is packed into a column. column-chromatography.com The crude extract is introduced onto the column and a mobile phase (solvent or mixture of solvents) is passed through. Compounds in the mixture separate based on their differential interactions with the stationary and mobile phases. mbl.co.jp Fractions containing the target compounds are collected. Further purification steps, often involving different types of chromatography or solvent systems, may be necessary to obtain pure acantholides.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique employed in the isolation and purification of natural products, including acantholides acs.orgresearchgate.netpsu.ac.thacs.org. This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation of individual components from crude extracts researchgate.netpsu.ac.th. For instance, preparative HPLC using a semi-preparative RP-18 column was utilized in the isolation of sesterterpenes, including this compound analogues acs.orgnih.gov. The use of HPLC with detectors such as photodiode array detectors is common in the isolation and analysis of these compounds nih.gov.

Advanced Spectroscopic and Spectrometric Characterization

The structural elucidation of acantholides relies heavily on a combination of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular formula, connectivity of atoms, and stereochemistry of the isolated compounds acs.orgmedinadiscovery.comnih.govnih.govresearchgate.netorgchemboulder.comfrontiersin.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignment (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules, including the assignment of stereochemistry and connectivity acs.orgnih.govmedinadiscovery.comnih.govresearchgate.netlibretexts.orgox.ac.uk. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely used. 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information about the types of protons and carbons present and their chemical environments libretexts.orgox.ac.uk. Chemical shifts and coupling patterns in ¹H NMR spectra are particularly useful for determining the connectivity of adjacent protons libretexts.orgox.ac.uk. ¹³C NMR spectra provide information about the carbon skeleton ox.ac.uk.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, which is essential for establishing its molecular formula acs.orgnih.govresearchgate.netstackexchange.comgatech.edulibretexts.orgmiamioh.edu. High-resolution mass spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), provides accurate mass measurements that allow for the determination of the exact molecular formula nih.govstackexchange.comgatech.edu. The fragmentation pattern observed in a mass spectrum can also provide structural information gatech.edulibretexts.org. For instance, HRESIMS data has been used to deduce the molecular formulas of this compound analogues nih.gov.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds nih.govorgchemboulder.comresearchgate.netmdpi.comdrawellanalytical.com. Characteristic absorption bands in the IR spectrum correspond to specific functional groups like hydroxyl, carbonyl, and double bonds nih.govorgchemboulder.com. For example, IR spectra have indicated the presence of functional groups such as an α,β-unsaturated γ-butenolide moiety and a hydroxyl group in sesterterpenes related to acantholides nih.gov.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect the presence of chromophores (groups that absorb UV or visible light), often indicating the presence of conjugated pi systems researchgate.netmdpi.comdrawellanalytical.comsci-hub.semicrobenotes.com. While less informative for saturated systems, UV-Vis can complement other spectroscopic data, particularly for molecules containing double bonds or carbonyl groups in conjugation orgchemboulder.commdpi.comsci-hub.se.

X-ray Crystallography for Absolute Configuration Determination (if applicable)

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a molecule, including the absolute configuration of chiral centers, provided that suitable crystals can be obtained nih.govfrontiersin.orgdeepdyve.comznaturforsch.comwikipedia.orglibretexts.org. This method involves diffracting X-rays through a crystal and analyzing the resulting diffraction pattern to determine the electron density and thus the positions of atoms in the crystal lattice wikipedia.orglibretexts.org. The X-ray structure of this compound, a melampolide sesquiterpene lactone from Acanthospermum glabratum, was determined using direct methods nih.govdeepdyve.com. Evaluation of the X-ray data, in conjunction with NMR data, indicated that the conformation of this compound in the solid state was the same as in solution nih.gov.

Structural Relationship to Luffariellolide and Other Sesterterpenes

Acantholides are structurally related to luffariellolide and belong to the class of sesterterpenes acs.orgnih.govresearchgate.netnih.govnih.gov. Sesterterpenes are a diverse group of natural products composed of five isoprene (B109036) units, giving them a C₂₅ skeleton nih.govctdbase.org. Luffariellolide is a sesterterpenoid that was initially isolated from a marine sponge Luffariella sp. nih.gov. Acantholides A-E, isolated from Acanthodendrilla sp., are described as luffariellolide-related sesterterpenes acs.orgnih.govresearchgate.net.

Structurally, luffariellolide and some acantholides share a furanone moiety nih.gov. Acantholides D and E are noted as rare variants within the linear sesterterpenes of this type, possessing a 1-acetylcyclopentan-5-ol moiety that replaces the trimethylcyclohexenyl ring found in some related compounds acs.orgnih.govresearchgate.net. This structural variation highlights the diversity within the sesterterpene class and the close biogenetic relationship between compounds like acantholides and luffariellolide. Comparisons of NMR data, particularly ¹H and ¹³C chemical shifts, have been used to establish structural similarities and differences between acantholides and related sesterterpenes like luffariellolide and 16-hydroxyluffariellolide researchgate.netnih.gov.

Identification of Novel this compound Derivatives (e.g., Acantholides A-E)

The investigation of marine organisms has proven to be a rich source for the discovery of novel natural products, including sesterterpenes. An investigation into the Indonesian sponge Acanthodendrilla sp. led to the isolation of five new luffariellolide-related sesterterpenes, which were designated as acantholides A-E. acs.orgmdpi.comresearchgate.netnih.govresearchgate.netscispace.com These compounds were isolated in addition to known luffariellolide and its 25-O-methyl and 25-O-ethyl derivatives. acs.orgresearchgate.netnih.gov The structural elucidation of acantholides A-E was achieved through comprehensive spectroscopic analysis, primarily utilizing 1D and 2D NMR and MS spectroscopy. acs.orgresearchgate.netresearchgate.netpsu.ac.th

Acantholides D and E represent notable structural variants within this group of linear sesterterpenes. acs.orgmdpi.comresearchgate.netnih.gov These derivatives feature a 1-acetylcyclopentan-5-ol moiety, which replaces the trimethylcyclohexenyl ring typically found in related sesterterpenes. acs.orgmdpi.comresearchgate.netnih.gov This structural difference highlights the diversity of sesterterpene skeletons found in marine sponges.

Detailed spectroscopic studies, including ROESY NMR, were crucial in establishing the relative stereochemistry of these compounds. For instance, the relative stereochemistry in the 1-acetylcyclopentan-5-ol moiety of this compound D was elucidated through ROESY spectra. researchgate.net Similarly, comparison of the ¹H and ¹³C NMR chemical shifts of this compound E with those of this compound D and covilanone revealed significant differences, particularly for the C-18 position, suggesting a change in stereochemistry at this center. researchgate.net NOE interactions observed in the ROESY spectrum of this compound E further supported the relative stereochemistry and verified a change in stereochemistry at the C-18 position compared to this compound D. researchgate.net

Research findings have indicated biological activities for some of these novel this compound derivatives. Luffariellolide, its 25-O-methyl congener, and this compound E demonstrated cytotoxicity against the mouse lymphoma L5178Y cell line. acs.orgmdpi.comnih.govscispace.comnih.gov this compound B has also been reported to possess antimicrobial properties. canterbury.ac.nzresearchgate.net

The identification and structural characterization of acantholides A-E contribute to the understanding of the chemical diversity of marine natural products from sponges and provide compounds with potential biological relevance.

Data Table: Novel this compound Derivatives from Acanthodendrilla sp.

| Compound | Source Organism | Key Structural Features | Method of Elucidation | Biological Activity (Reported) |

| This compound A | Acanthodendrilla sp. | Luffariellolide-related sesterterpene | 1D/2D NMR, MS spectroscopy | Cytotoxic (Mouse lymphoma L5178Y cell line) researchgate.net |

| This compound B | Acanthodendrilla sp. | Luffariellolide-related sesterterpene | 1D/2D NMR, MS spectroscopy | Antimicrobial canterbury.ac.nzresearchgate.net |

| This compound C | Acanthodendrilla sp. | Luffariellolide-related sesterterpene | 1D/2D NMR, MS spectroscopy | Cytotoxic (Mouse lymphoma L5178Y cell line) researchgate.net |

| This compound D | Acanthodendrilla sp. | Contains 1-acetylcyclopentan-5-ol moiety | 1D/2D NMR, MS spectroscopy, ROESY | Cytotoxic (Mouse lymphoma L5178Y cell line) researchgate.net |

| This compound E | Acanthodendrilla sp. | Contains 1-acetylcyclopentan-5-ol moiety, Diastereoisomer of this compound D | 1D/2D NMR, MS spectroscopy, ROESY | Cytotoxic (Mouse lymphoma L5178Y cell line) acs.orgmdpi.comnih.govscispace.comnih.govresearchgate.net |

Biosynthetic Pathways and Enzymatic Investigations of Acantholides

Proposed Biosynthetic Origins of Sesterterpenoids from Isoprene (B109036) Units

All terpenoids, including sesterterpenoids, originate from two central five-carbon precursors: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mpg.deneliti.com These precursors are synthesized through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. neliti.compnas.org While both pathways produce IPP and DMAPP, their prevalence can vary depending on the organism and cellular compartment. For instance, in plant cells, sesterterpenes are suggested to be produced from the plastidial MEP pathway. researchgate.net

The linear prenyl diphosphate precursors are then assembled by prenyltransferases (PTs) through sequential head-to-tail condensations of IPP to DMAPP or a growing prenyl diphosphate chain. neliti.comd-nb.info Sesterterpenoids are specifically derived from the C25 precursor, geranylfarnesyl diphosphate (GFPP), which is formed by the enzymatic condensation of farnesyl diphosphate (FPP, C15) with two molecules of IPP, or alternatively from DMAPP and four molecules of IPP. researchgate.netneliti.comresearchgate.net The enzyme responsible for the synthesis of GFPP is geranylfarnesyl diphosphate synthase (GFPPS). rsc.orgneliti.comd-nb.info

Key Enzymatic Transformations in Acantholide Anabolism

The structural complexity and diversity of acantholides arise from the enzymatic transformations of the linear GFPP precursor. These transformations primarily involve cyclization reactions catalyzed by sesterterpene synthases (sester-TPSs) and subsequent oxidation and functionalization steps mediated by various enzymes, such as cytochrome P450 monooxygenases. rsc.orgacs.orgresearchgate.net

Cyclization Reactions

Sesterterpene synthases (sester-TPSs) are key enzymes in the biosynthesis of the sesterterpenoid scaffold. cas.cnrsc.org These enzymes catalyze the cyclization of the linear GFPP substrate through complex carbocationic cascade reactions, leading to the formation of diverse polycyclic structures. acs.orgd-nb.infobeilstein-journals.org Fungal sesterterpene synthases are often bifunctional enzymes containing both a prenyltransferase (PT) domain for GFPP synthesis and a terpene cyclase (TC) domain for cyclization. pnas.orgacs.org Plant sester-TPSs, recently identified in Arabidopsis thaliana, are a branch of class I TPSs. rsc.orgnih.gov

The cyclization mechanisms can vary, leading to a wide array of carbon skeletons. Studies on fungal sesterterpene synthases have revealed unprecedented cyclization modes involving hydride shifts and C-C bond migrations to construct complex fused ring systems. acs.org Different sester-TPSs can produce various sesterterpene backbones via distinct cyclization mechanisms, such as type-A and type-B cyclization. nih.gov The specific cyclization pattern is influenced by the conformation of GFPP within the enzyme's active site. beilstein-journals.org

Oxidation and Functionalization Steps

Following the initial cyclization of GFPP by sesterterpene synthases, the resulting sesterterpene hydrocarbons often undergo further enzymatic modifications to yield the final, often highly functionalized, this compound structures. These tailoring steps include oxidation, hydroxylation, and other functionalization reactions. researchgate.net Cytochrome P450 monooxygenases (CYP450s) are frequently involved in these oxidation steps, introducing hydroxyl groups or other functionalities to the sesterterpene scaffold. acs.orgresearchgate.netfrontiersin.orgdntb.gov.ua These modifications contribute significantly to the structural diversity and biological activities of acantholides.

Application of Isotopic Labeling Studies in Biosynthetic Elucidation

Isotopic labeling studies have been instrumental in elucidating the complex biosynthetic pathways of sesterterpenoids, including the precise steps involved in cyclization and rearrangement reactions. pnas.orgd-nb.infonih.govbeilstein-journals.orgresearchgate.net By feeding organisms with precursors labeled with stable isotopes such as ¹³C and ²H, researchers can track the incorporation of these isotopes into the final sesterterpenoid products using techniques like NMR and mass spectrometry. pnas.orgbeilstein-journals.org

These studies have provided detailed insights into the mechanisms of sesterterpene synthases, confirming proposed cyclization cascades, hydride shifts, and skeletal rearrangements. d-nb.infonih.govbeilstein-journals.orgresearchgate.net For example, isotopic labeling experiments have been used to investigate 1,5-hydride shifts during sesterterpene biosynthesis and to support proposed skeletal rearrangements. d-nb.inforesearchgate.net Isotopic labeling can also help determine the origin of carbon atoms from specific metabolic pathways (MVA or MEP) in different organisms. pnas.org

Genetic and Molecular Basis of this compound Biosynthesis in Producer Organisms

The biosynthesis of sesterterpenoids is encoded by specific genes, often organized in biosynthetic gene clusters (BGCs) in fungi and bacteria. rsc.orgd-nb.infoacs.org These clusters typically contain genes encoding prenyltransferases (like GFPPS), sesterterpene synthases (sester-TPSs), and tailoring enzymes such as cytochrome P450s. rsc.orgd-nb.infoacs.org

Genome mining approaches have been successfully employed to identify candidate sesterterpene synthase genes in various organisms, including fungi and plants. acs.orgpnas.orgacs.orgacs.org Functional characterization of these genes through heterologous expression systems allows for the identification of the specific sesterterpenes produced by the encoded enzymes. cas.cnacs.orgacs.org Studies in Arabidopsis thaliana, for instance, have identified recently duplicated gene clusters encoding GFPPS and sester-TPS enzymes responsible for sesterterpene production. mpg.de Research also explores the molecular basis for the diversity produced by plant sester-TPSs, including the role of the catalytic pocket size and specific amino acid residues in determining cyclization mechanisms and product fidelity. nih.gov Evolutionary mechanisms such as gene duplication and fusion have contributed to the diversity of sesterterpenoid biosynthetic pathways. rsc.orgpnas.org

Chemoenzymatic Synthesis Approaches for Biosynthetic Intermediates

Chemoenzymatic synthesis approaches combine chemical and enzymatic methods to synthesize complex natural products and their intermediates. researchgate.netrsc.org While the total synthesis of complex sesterterpenoids can be challenging due to their intricate structures, chemoenzymatic strategies offer potential routes to access specific intermediates or structural analogs. acs.orgresearchgate.netmdpi.comcore.ac.uk

Enzymes, particularly terpene synthases and tailoring enzymes, can be utilized in vitro or in engineered microbial hosts to perform specific biosynthetic steps, such as the cyclization of GFPP or the introduction of functional groups. researchgate.netnih.govnih.gov This can be particularly useful for producing intermediates that are difficult to obtain through purely chemical synthesis or isolation from natural sources. Research in this area explores the use of engineered enzymes with altered substrate specificity or catalytic mechanisms to generate novel sesterterpenoid structures or access key intermediates for further chemical modification. nih.govresearchgate.net

Chemical Synthesis and Analog Development of Acantholides

Strategic Approaches to Total Synthesis of Acantholide and Related Sesterterpenoids

Total synthesis of sesterterpenoids, including approaches relevant to the complexity of this compound, often requires innovative strategies due to their size, structural complexity, and the presence of multiple stereocenters uni-muenchen.dersc.org.

Retrosynthetic Analysis and Key Stereochemical Challenges

Retrosynthetic analysis is a fundamental problem-solving technique in organic synthesis that involves systematically working backward from the target molecule to simpler precursors numberanalytics.comyoutube.com. For complex sesterterpenoids like this compound, this process involves identifying strategic disconnections that simplify the molecular structure while considering the feasibility of the corresponding forward reactions numberanalytics.comyoutube.com.

Key stereochemical challenges are inherent in the synthesis of molecules with multiple chiral centers and complex cyclic systems, such as this compound. Ensuring the correct relative and absolute stereochemistry at each stereogenic center throughout the synthetic route is crucial for obtaining the desired natural product numberanalytics.com. Neglecting stereochemical factors can lead to inefficient or unfeasible synthetic pathways numberanalytics.com. Effective retrosynthetic analysis must carefully evaluate stereochemical factors to develop efficient and feasible routes numberanalytics.com.

Convergent and Divergent Synthetic Strategies

Synthetic strategies can broadly be classified as linear, convergent, or divergent uibk.ac.at.

Linear synthesis involves building the target molecule step-by-step in a linear sequence.

Convergent synthesis involves synthesizing several key fragments separately and then coupling them in a later stage, which is often more efficient for complex molecules as it reduces the number of steps required in the longest linear sequence uibk.ac.at.

Divergent synthesis starts from a common intermediate and branches out to synthesize a library of related compounds uibk.ac.atwikipedia.orgnih.gov. This strategy is particularly useful for generating structural diversity and is discussed further in the context of analog library generation uibk.ac.atnih.gov.

For complex sesterterpenoids, convergent strategies are often favored to assemble the intricate molecular architecture efficiently uibk.ac.atrhhz.net. However, divergent strategies are increasingly employed, particularly for generating libraries of analogs from a common intermediate uibk.ac.atnih.gov.

Development of Novel Methodologies for Challenging Transformations

The synthesis of complex natural products frequently necessitates the development of novel chemical methodologies to achieve challenging transformations efficiently and selectively rsc.orgmdpi.com. These transformations might involve the formation of complex ring systems, the introduction of specific functional groups, or the control of stereochemistry at difficult positions rsc.orgmdpi.comriceglobalparisorganicsynthesis.org. For sesterterpenoids, which often contain intricate carbocyclic frameworks and multiple oxygenation patterns, developing new reactions or adapting existing ones is critical for successful total synthesis rsc.orgmdpi.com. Transition-metal-catalyzed reactions, cycloadditions, and rearrangements are examples of methodologies that have been explored in the synthesis of complex terpenoids rhhz.netmdpi.comresearchgate.net.

Semi-Synthesis of this compound Derivatives

Semi-synthesis involves using a naturally occurring compound as a starting material to synthesize the target molecule or its derivatives through a series of chemical transformations rsc.orgmdpi.com. This approach can be advantageous when the natural product is available in reasonable quantities but its total synthesis is challenging or uneconomical mdpi.com. While specific details on the semi-synthesis of this compound derivatives were not extensively detailed in the search results, semi-synthesis is a common strategy in natural product chemistry to access structural analogs for further study researchgate.netnih.govnih.gov. For guaianolides, a class of sesquiterpenes that share some structural features with sesterterpenoids, semi-synthesis has been employed to create new derivatives researchgate.net. This compound has been mentioned alongside other compounds isolated from natural sources, suggesting potential for semi-synthetic approaches if sufficient quantities are available researchgate.netacs.org.

Diverted Total Synthesis for Analog Library Generation

Diverted total synthesis (DTS) is a strategy that focuses on developing an efficient synthetic route to a natural product, but with the explicit goal of accessing advanced intermediates that can serve as branching points for the synthesis of a library of analogs rsc.orgwikipedia.orgnih.gov. Unlike traditional total synthesis, where analog synthesis often occurs after the completion of the natural product synthesis, DTS integrates the generation of structural diversity into the synthetic plan from an earlier stage rsc.orgwikipedia.org. This approach is highly valuable for structure-activity relationship (SAR) studies, as it allows for the efficient exploration of how structural modifications impact biological activity rsc.orgwikipedia.orgnih.gov. By starting from a common intermediate, DTS can rapidly generate a range of compounds with variations in specific parts of the molecule nih.govmdpi.com.

Synthesis of Modified this compound Scaffolds for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are essential for understanding which parts of a molecule are responsible for its biological activity and for designing improved analogs with enhanced potency, selectivity, or pharmacokinetic properties nih.govmesamalaria.orgnih.govmdpi.com. The synthesis of modified this compound scaffolds is a key aspect of SAR studies. This involves systematically altering the structure of this compound to create a series of analogs with specific functional group changes, skeletal modifications, or stereochemical variations nih.govmesamalaria.orgmdpi.com.

These modified scaffolds can be synthesized through various routes, including semi-synthesis from this compound or related natural precursors, or through divergent total synthesis strategies that yield diverse structures from a common intermediate uibk.ac.atnih.govmdpi.comnih.gov. The goal is to create a library of compounds that can be tested for biological activity to establish relationships between their chemical structure and their effects nih.govmesamalaria.orgmdpi.comresearchgate.net. Research findings from such studies can provide valuable insights into the mechanism of action and guide the rational design of new and more effective compounds nih.govmesamalaria.org.

Preclinical Pharmacological and Biological Activities of Acantholides

In Vitro Bioactivity Profiling

In vitro studies have been instrumental in characterizing the biological effects of acantholides, revealing their potential as cytotoxic, antiproliferative, and antimicrobial agents.

Cytotoxic and Antiproliferative Activities against Cancer Cell Lines (e.g., mouse lymphoma L5187Y)

Acantholides, particularly acantholide E, have demonstrated cytotoxic effects against cancer cell lines. Investigations into the Indonesian sponge Acanthodendrilla sp. led to the isolation of several luffariellolide-related sesterterpenes, including acantholides A-E. Among these, this compound E, along with luffariellolide (B1675421) and its 25-O-methyl congener, exhibited cytotoxicity against the mouse lymphoma L5187Y cell line. acs.orgresearchgate.netresearchgate.netresearchgate.netacs.orgnih.gov this compound A has also been reported to possess anticancer action and inhibit HIF-1 activity in studies involving Hyrtius communis. biomedres.us The cytotoxic potential is a notable characteristic of acantholides A-E as a group. ingentaconnect.comdntb.gov.uadntb.gov.uadntb.gov.ua An effective dose (ED50) of 7 µg/mL has been reported for this compound E against the L5187Y cell line. psu.ac.th

Table 1: Cytotoxic Activity of this compound E against Mouse Lymphoma L5187Y Cells

| Compound | Cell Line | Activity | ED50 (µg/mL) | Source |

| This compound E | Mouse lymphoma L5187Y | Cytotoxic | 7 | psu.ac.th |

| Luffariellolide | Mouse lymphoma L5187Y | Cytotoxic | Not specified | acs.orgresearchgate.netresearchgate.netresearchgate.netacs.orgnih.gov |

| 25-O-methylluffariellolide | Mouse lymphoma L5187Y | Cytotoxic | Not specified | acs.orgresearchgate.netresearchgate.netresearchgate.netacs.orgnih.gov |

Antimicrobial Spectrum and Potency

Acantholides have shown activity against a range of microorganisms, indicating their potential as antimicrobial agents. This compound B, in particular, has been identified as possessing antimicrobial properties. ingentaconnect.comdntb.gov.ua Evidence also suggests that this compound D may have antimicrobial characteristics. ontosight.ai

Studies have demonstrated the antibacterial activity of this compound B. This compound B, along with luffariellolide and its 25-O-methyl congener, showed activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Escherichia coli. acs.orgresearchgate.netresearchgate.netacs.org Activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli at concentrations of 5 µg and 10 µ g/disk has been reported for this compound B and 25-O-methylluffariellolide. psu.ac.th

Table 2: Antibacterial Activity of this compound B

| Compound | Microorganism | Gram Stain | Activity | Concentration (µ g/disk ) | Source |

| This compound B | Staphylococcus aureus | Positive | Active | 5, 10 | acs.orgresearchgate.netresearchgate.netacs.orgpsu.ac.th |

| This compound B | Bacillus subtilis | Positive | Active | 5, 10 | acs.orgresearchgate.netresearchgate.netacs.orgpsu.ac.th |

| This compound B | Escherichia coli | Negative | Active | 5, 10 | acs.orgresearchgate.netresearchgate.netacs.orgpsu.ac.th |

| 25-O-methylluffariellolide | Staphylococcus aureus | Positive | Active | 5, 10 | psu.ac.th |

| 25-O-methylluffariellolide | Bacillus subtilis | Positive | Active | 5, 10 | psu.ac.th |

| 25-O-methylluffariellolide | Escherichia coli | Negative | Active | 5, 10 | psu.ac.th |

This compound B has also demonstrated antifungal activity. It was found to be active against the yeast Candida albicans and the plant pathogenic fungus Cladosporium herbarum. acs.orgresearchgate.netresearchgate.netacs.org this compound B and 25-O-methylluffariellolide have been reported to be active against Candida albicans and Cladosporium herbarum. psu.ac.th

Table 3: Antifungal Activity of this compound B

| Compound | Microorganism | Type | Activity | Source |

| This compound B | Candida albicans | Yeast | Active | acs.orgresearchgate.netresearchgate.netacs.orgpsu.ac.th |

| This compound B | Cladosporium herbarum | Fungus | Active | acs.orgresearchgate.netresearchgate.netacs.orgpsu.ac.th |

| 25-O-methylluffariellolide | Candida albicans | Yeast | Active | psu.ac.th |

| 25-O-methylluffariellolide | Cladosporium herbarum | Fungus | Active | psu.ac.th |

While sesterterpenoids as a class are known to exhibit a range of biological activities, including antiviral properties, specific reports detailing the antiviral activity of this compound itself were not prominently found in the provided search results. biomedres.usrsc.org Sesterterpenoids are recognized for their diverse pharmacological properties, and antiviral activity is a characteristic reported for this group of compounds. dntb.gov.uadntb.gov.uarsc.orgresearchgate.net

Antifungal Activity (e.g., Candida albicans, Cladosporium herbarum)

Anti-inflammatory and Immunomodulatory Potential

The anti-inflammatory potential of acantholides has been explored, particularly in the context of sesterterpenoids possessing a γ-hydroxybutenolide core. This structural feature is present in some acantholides and is associated with anti-inflammatory properties. ingentaconnect.com this compound E has been mentioned for its potential to inhibit inflammatory pathways. ontosight.ai Sesterterpenoids are also being investigated for their potential as immunosuppressive agents. rsc.org Structural analogues of this compound B have been studied for their anti-inflammatory and enzyme inhibitory activities. acs.org

Enzyme Inhibition Assays (e.g., phospholipase A2 inhibition)

This compound B has been identified as a marine natural product containing a γ-hydroxybutenolide core, a structural feature found in many compounds known to possess various pharmacological properties, including enzyme inhibition. researcher.life Specifically, compounds with this core, such as manoalide (B158911) and cacospongionolide A, are recognized as potent inhibitors of phospholipase A2 (PLA2), an enzyme intimately involved in the initial steps of the inflammatory response. nih.gov

While the search results directly mention this compound B in the context of γ-hydroxybutenolide-containing marine natural products that are known inhibitors of secretory phospholipase A2 (sPLA2), they also group it with other compounds like cladocorans A and B, which are explicitly listed as sPLA2 inhibitors. researcher.life This suggests that this compound B, by virtue of its structural class and association with known PLA2 inhibitors, is also being investigated for this activity. Studies on related compounds like dysidotronic acid, also from marine sponges, have shown selective inhibition of PLA2, with significant inhibition of human synovial PLA2 at low micromolar concentrations.

Other enzyme inhibition activities have been explored for related sesterterpenoids. For instance, some compounds have shown moderate inhibitory activity against human protein tyrosine phosphatase 1B (hPTP1B), an enzyme involved in insulin (B600854) signaling regulation. Additionally, some sesterterpenoids have demonstrated inhibitory effects on drug-metabolizing enzymes like CYP3A4. acs.org

Data on Enzyme Inhibition:

| Compound | Enzyme Targeted | Activity/IC50 | Reference |

| This compound B | Secretory Phospholipase A2 (sPLA2) | Being investigated/Associated with inhibitors | researcher.life |

| Dysidotronic acid | Phospholipase A2 (PLA2) | Inhibitory (IC50 2.6 µM on human synovial PLA2) | |

| Compound 1 (related sesterterpene) | CYP3A4 | Inhibitory | acs.org |

| Compound 2 (related sesterpene) | CYP3A4 | Inhibitory | acs.org |

| Compound 7 (related alkaloid) | Acetylcholinesterase | Moderate inhibition (IC50 1.86 µM in rat brain assay) | acs.org |

| Compound 8 (related alkaloid) | Acetylcholinesterase | Moderate inhibition | acs.org |

In Vivo Preclinical Efficacy Studies

In vivo preclinical studies are a mandatory step in drug development, required by regulatory agencies to assess the safety and efficacy of potential drug candidates in living organisms before human trials. labforward.io These studies utilize animal models to evaluate a compound's biological activity within a complex physiological environment. labforward.iofrontiersin.org

Establishment and Utilization of Animal Disease Models

A variety of animal disease models are established and utilized to evaluate the in vivo efficacy of potential therapeutic agents like this compound. frontiersin.orgscantox.com These models are designed to recapitulate certain pathophysiological and behavioral characteristics of human diseases. scantox.com Common animal models include rodent models, such as mice and rats, which are widely used due to their relatively low cost and the availability of various inflammatory, neoplastic, transgenic, and knockout models. frontiersin.orgecco-ibd.eu However, larger animal models are also increasingly used for their ability to more accurately represent complex clinical and pathological features of some human diseases and to allow for the application of size-relevant clinical techniques. frontiersin.org

Specific types of animal models mentioned in the context of preclinical research include chemical models, cell transfer models, genetically engineered models, and congenic models. ecco-ibd.eu These models are employed to study different aspects of disease pathogenesis and evaluate drug effects. ecco-ibd.eu Examples of disease areas where animal models are utilized in preclinical research include systemic inflammation, gastrointestinal inflammation (colitis models), asthma and COPD, acute paw inflammation, and various neurodegenerative diseases. scantox.combtsresearch.com

Evaluation of Efficacy in Relevant Disease Contexts

While the search results indicate that this compound B has shown antimicrobial and cytotoxic activities in vitro , specific detailed findings regarding the evaluation of this compound's efficacy in relevant in vivo disease contexts within the provided search results are limited. Preclinical studies generally involve evaluating the efficacy of a compound in animal models of the target disease to determine its potential therapeutic benefit. angelinipharma.comiaea.org This can involve assessing various endpoints relevant to the disease being studied. For example, in models of inflammation, efficacy might be evaluated by measuring reductions in swelling, inflammatory markers, or tissue damage. In cancer models, efficacy is often assessed by measuring tumor growth inhibition. nih.gov

Although direct in vivo efficacy data for this compound in specific disease models were not extensively detailed in the provided snippets, the fact that it is discussed in the context of preclinical activities and its association with compounds having anti-inflammatory and cytotoxic properties suggests that its in vivo efficacy in relevant models is a subject of investigation within the broader research on this class of compounds. The process involves refining "hit compounds" through iterative cycles of testing to improve efficacy and optimize pharmacokinetic profiles. angelinipharma.com

Pharmacodynamic Markers of this compound Activity in Vivo

Pharmacodynamic (PD) markers are crucial in preclinical in vivo studies as they provide direct evidence that a drug has reached its target and quantify the degree of the drug response. nuvisan.comnih.gov These markers can be measured in various biological samples, including tissues and fluids. nuvisan.comnih.gov In the context of enzyme inhibitors like those potentially related to this compound, pharmacodynamic markers could include the modulation of the target enzyme's activity or the levels of downstream products affected by the enzyme. For instance, if this compound acts as a PLA2 inhibitor, pharmacodynamic markers could involve measuring levels of arachidonic acid or its metabolites, which are produced by PLA2 activity. nih.gov

In oncology, pharmacodynamic biomarkers can include phosphoproteins in biopsy samples, indicating the inhibition of signaling pathways, or markers of apoptosis in plasma, measuring tumor cell killing. nih.gov In vivo imaging techniques, such as positron emission tomography (PET) using radiolabeled drugs, can also serve as pharmacodynamic markers by providing insights into drug distribution and target engagement in living organisms. nih.gov

Establishing and coordinating activities related to in vivo model development and validation of target engagement and PD biomarker assays are integral parts of preclinical research. orbismedicines.com These efforts help in building pharmacokinetic/pharmacodynamic understanding and translating preclinical findings to the clinical setting. orbismedicines.com

Data on Pharmacodynamic Markers (General Preclinical Context):

| Type of Marker | Examples | Application in Preclinical Studies | Reference |

| Enzyme Activity | Levels of substrate or products | Direct measure of target enzyme modulation | nih.gov |

| Signaling Pathways | Phosphoproteins in tissue samples | Indicate inhibition of specific pathways (e.g., in oncology) | nih.gov |

| Apoptosis Markers | Caspase activation, PARP cleavage, sub-G1 DNA content | Measure tumor cell killing | nih.gov |

| In Vivo Imaging | PET with radiolabeled drugs | Assess drug distribution, target engagement, and biological effects | nih.gov |

Mechanism of Action Moa and Molecular Pharmacology of Acantholides

Identification of Cellular and Molecular Targets

Identifying the specific cellular and molecular components that acantholides interact with is fundamental to understanding their mechanism of action. These targets can include proteins, enzymes, receptors, or other biomolecules that play critical roles in cellular processes.

Studies on Acantholide A, a monocyclic sesterterpene isolated from Hyrtius communis, have indicated its anticancer action is associated with the inhibition of hypoxia-inducible factor-1 (HIF-1) activity biomedres.us. HIF-1 is a transcription factor that plays a crucial role in cellular adaptation to hypoxic conditions, often dysregulated in cancer researchgate.netnih.gov. Inhibition of HIF-1 suggests that this compound A may interfere with the ability of cancer cells to survive and proliferate in low-oxygen environments biomedres.us. Other acantholides, such as this compound B and C, have also been investigated for potential antitumor activity researchgate.netnih.govresearchgate.net. This compound E has been noted for its potential diverse biological activities, including anticancer properties ontosight.ai.

Protein-Ligand Interaction Studies (e.g., binding assays, molecular docking)

To understand how acantholides interact with their molecular targets, various protein-ligand interaction studies are employed. These methods aim to characterize the binding affinity, specificity, and the nature of the interaction between the this compound molecule and its target protein.

Binding assays, such as surface plasmon resonance or isothermal titration calorimetry, can provide quantitative data on the binding kinetics and thermodynamics between an this compound and a purified target protein like HIF-1 or proteins involved in HIF-1 regulation. These assays help determine the strength of the interaction (binding affinity) and how quickly the complex forms and dissociates mdpi.comelifesciences.org.

Molecular docking is a computational technique widely used to predict the preferred binding orientation (pose) of a ligand, such as an this compound, within the binding site of a target protein researchgate.netnih.govmdpi.comcam.ac.uk. This method utilizes algorithms to search for favorable binding poses based on scoring functions that estimate the binding energy mdpi.comcam.ac.uk. Molecular docking can provide insights into the potential interaction sites, the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions), and the relative binding affinities of different this compound derivatives to a specific target researchgate.netnih.govmdpi.com. While general principles of molecular docking are well-established, specific detailed molecular docking studies for various acantholides and their reported targets like HIF-1 were not extensively detailed in the provided search results. However, such studies would be crucial in elucidating the precise molecular interactions driving the inhibitory effect of this compound A on HIF-1 activity biomedres.us.

Receptor Binding and Activation Studies

Acantholides, as potential therapeutic agents, may also exert their effects by interacting with cellular receptors. Receptor binding studies are designed to determine if a compound binds to a specific receptor and with what affinity mdpi.commdpi.com. These studies often involve using radiolabeled ligands to measure the binding to cell membranes or purified receptors mdpi.com.

Receptor activation studies assess the functional consequence of ligand binding. For G protein-coupled receptors (GPCRs), this might involve measuring the activation of downstream signaling molecules like G proteins or adenylyl cyclase mdpi.comfrontiersin.org. For ion channels, it could involve measuring ion flux across the membrane mdpi.com. While the search results mention receptor binding and activation studies in a general context elifesciences.orgmdpi.commdpi.comfrontiersin.org, specific details regarding the interaction of acantholides with particular cellular receptors were not prominently featured. Further research would be needed to determine if acantholides directly interact with and modulate the activity of specific receptor types.

Enzymatic Inhibition Kinetics and Specificity

Enzymes are frequent targets for therapeutic compounds. If an this compound is hypothesized to inhibit an enzyme, kinetic studies are performed to characterize the nature of the inhibition (e.g., competitive, uncompetitive, non-competitive) and determine key parameters such as the inhibition constant (Ki) bu.edulibretexts.orgsci-hub.semdpi.com.

Enzyme inhibition kinetics involve measuring the reaction rate of the enzyme in the presence of varying concentrations of the substrate and the inhibitor bu.edulibretexts.org. Analysis of the resulting data, often using Lineweaver-Burk plots or non-linear regression, allows for the determination of the type of inhibition and the inhibitor's affinity for the enzyme bu.edusci-hub.semdpi.com. Specificity studies are also crucial to determine if the this compound selectively inhibits the target enzyme or affects a broad range of enzymes libretexts.org. While this compound A has been shown to inhibit HIF-1 activity biomedres.us, HIF-1 is a transcription factor, not a classical enzyme with catalytic activity on a substrate in the same way as, for example, a kinase or protease. However, the principle of inhibition kinetics can be applied to study the interaction and functional inhibition of transcription factors or other proteins involved in molecular complexes. The search results did not provide detailed enzymatic inhibition kinetic data specifically for acantholides.

Intracellular Signaling Pathway Modulation

Beyond direct target binding, acantholides can modulate complex intracellular signaling networks, influencing various cellular processes such as proliferation, differentiation, and cell death lifechemicals.comwiley-vch.delongdom.org.

Effects on Cell Cycle Progression and Regulation

The cell cycle is a tightly regulated process that controls cell growth and division frontiersin.orgteachmephysiology.comnih.gov. Dysregulation of the cell cycle is a hallmark of cancer teachmephysiology.comnih.gov. Compounds with anticancer potential often exert their effects by interfering with cell cycle progression mdpi.com.

Studies on sesterterpenes, including certain acantholides like this compound B and C, have explored their influence on cell cycle regulation researchgate.net. Cell cycle analysis, typically performed using flow cytometry, can determine if a compound causes cell cycle arrest at specific phases (e.g., G1, S, G2/M) nih.gov. This involves staining cells with fluorescent dyes that bind to DNA and measuring the DNA content of individual cells nih.gov. Perturbations in the cell cycle can be indicative of interference with key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), or checkpoint proteins frontiersin.orgteachmephysiology.comnih.govmdpi.com. While some sesterterpenes have been reported to induce cell cycle arrest nih.gov, specific detailed data on how individual acantholides precisely modulate cell cycle regulatory proteins or checkpoints were not extensively available in the provided snippets.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

Induction of programmed cell death, primarily apoptosis, is a critical mechanism by which many anticancer agents eliminate cancer cells mdpi.comnih.gov. Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation nih.govnih.gov.

Research suggests that some acantholides, such as this compound E, may exhibit anticancer potential by inducing apoptosis ontosight.ai. The induction of apoptosis can be detected through various methods, including assessing DNA fragmentation (e.g., TUNEL assay or DNA laddering), measuring caspase activation (key executioners of apoptosis), and analyzing changes in the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) nih.govnih.govresearchgate.net. Overexpression of anti-apoptotic proteins can contribute to chemoresistance in cancer cells researchgate.net. While the potential for apoptosis induction by acantholides has been noted ontosight.aicolab.ws, detailed studies outlining the specific apoptotic pathways triggered (e.g., intrinsic or extrinsic pathways) or the precise molecular events leading to cell death for individual acantholides were not comprehensively described in the search results.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Acantholides

Elucidation of Essential Pharmacophoric Features for Biological Activity

The γ-hydroxybutenolide (γ-HB) moiety is a prominent structural core found in many bioactive marine natural products, including acantholides. researchgate.net This core structure has been recognized as an important pharmacophore. mdpi.comresearcher.life SAR studies on related compounds, such as manoalide (B158911) and its analogs, which also contain the γ-hydroxybutenolide ring, have provided insights into the essential features for their activity, particularly as inhibitors of phospholipase A₂ (PLA₂). These studies suggested that the γ-hydroxybutenolide ring is involved in the initial interaction with PLA₂. mdpi.com While specific detailed pharmacophore models solely for acantholides are not extensively described in the provided snippets, the importance of the γ-HB moiety as a key structural element contributing to the biological activities observed for acantholides (cytotoxicity, antimicrobial) is highlighted. researchgate.net

Systematic Chemical Modification and Bioactivity Assessment

Systematic chemical modification of natural products and their analogs is a common strategy in SAR studies to assess the impact of specific structural changes on biological activity. creative-proteomics.com Studies on acantholides and related sesterterpenes have involved examining naturally occurring variants and semi-synthetic derivatives. acs.orgnih.gov

Impact of γ-Hydroxybutenolide Moiety on Activity

The γ-hydroxybutenolide moiety plays a significant role in the biological activities of acantholides and other marine natural products. researchgate.net For instance, acantholide B, which contains this moiety, has shown antimicrobial activity. researchgate.net Acantholides A-E, also possessing the γ-HB core, have exhibited cytotoxic properties. researchgate.net The γ-HB group is considered an important structural core for various pharmacological properties. In related sesterterpenes like manoalide, the γ-hydroxybutenolide ring is implicated in the initial interaction with target enzymes like PLA₂. mdpi.com

Role of Specific Functional Groups and Stereochemistry

The presence and position of specific functional groups and the stereochemistry of acantholides contribute to their biological activity. For example, acantholides D and E feature a 1-acetylcyclopentan-5-ol moiety replacing the trimethylcyclohexenyl ring found in other related sesterterpenes. acs.orgmdpi.comnih.gov this compound E, with this structural variation, demonstrated cytotoxicity against the mouse lymphoma L5178Y cell line. acs.orgmdpi.comnih.gov The stereochemistry of the 1-acetylcyclopentan-5-ol moiety in this compound E has been suggested to play an important role in its cytotoxicity. mdpi.comnih.gov In related compounds, the stereochemistry of the γ-hydroxybutenolide can be labile. researchgate.net Studies on cacospongionolide B, another sesterterpene with a γ-HB moiety, have emphasized the crucial role of stereochemistry in its PLA₂ inhibitory bioactivity. researchgate.net

To illustrate the impact of structural variations, consider the cytotoxic activity of some acantholides and related compounds against the mouse lymphoma L5178Y cell line:

| Compound | IC₅₀ (μM) | PubChem CID |

| Luffariellolide (B1675421) | 8.5 | 6436410 |

| Luffariellolide 25-O-methyl congener | 1.8 | Not readily available |

| This compound E | 16.8 | Not readily available |

Note: PubChem CIDs are provided where readily available from general knowledge or initial searches. Specific CIDs for all this compound derivatives might require deeper database searches.

These data suggest that methylation at the 25-O position of luffariellolide significantly increases its cytotoxicity, while the structural differences in this compound E lead to lower potency compared to the methylated luffariellolide. acs.orgmdpi.comnih.gov

Computational Approaches in SAR/QSAR Modeling

Computational methods are increasingly used in conjunction with experimental studies to build SAR and QSAR models, providing a deeper understanding of ligand-target interactions and facilitating the design of new, more potent analogs. nih.govimist.masums.ac.ir

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Methods (e.g., CoMFA, CoMSIA)

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) relate the biological activity of compounds to their three-dimensional structural properties and surrounding fields (steric, electrostatic, hydrophobic, hydrogen bond). nih.govimist.maslideshare.netpharmacelera.comresearchgate.netresearchgate.net These methods involve aligning molecules and calculating interaction energies with probe atoms on a 3D grid. slideshare.netpharmacelera.com The resulting field descriptors are then correlated with biological activity using statistical methods like Partial Least Squares (PLS) analysis. slideshare.netpharmacelera.com While specific published 3D-QSAR studies focused solely on acantholides were not found in the provided search results, these methods are widely applied to understand the SAR of various compound series, including other natural products and potential drug candidates. nih.govimist.masums.ac.irresearchgate.netnih.gov The application of CoMFA and CoMSIA would involve aligning different acantholides and their analogs, calculating their steric, electrostatic, and other fields, and correlating these fields with their observed biological activities (e.g., cytotoxicity, antimicrobial activity). nih.govimist.maslideshare.netpharmacelera.com This would help identify the spatial regions around the this compound structure where specific molecular properties are favorable or unfavorable for activity, which can be visualized through contour maps. slideshare.net

Molecular Dynamics Simulations to Understand Ligand-Target Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with biological targets over time. mdpi.comfrontierspartnerships.orgvolkamerlab.orgplos.orgresearchgate.net These simulations can complement SAR and QSAR studies by offering a near-realistic view of how a ligand interacts with its binding site, accounting for the flexibility of both the ligand and the target. mdpi.comfrontierspartnerships.orgvolkamerlab.org MD simulations can help understand the stability of ligand-protein complexes, identify key residues involved in binding (e.g., through hydrogen bonds, hydrophobic interactions), and explore conformational changes upon binding. mdpi.comfrontierspartnerships.orgvolkamerlab.orgplos.org Although specific MD simulation studies detailing the interaction of acantholides with their biological targets were not found in the provided snippets, MD simulations are commonly used in drug discovery to validate docking results and refine the understanding of ligand-target interactions based on 3D-QSAR models. nih.govimist.mafrontierspartnerships.org Applying MD simulations to acantholides would involve simulating the complex of an this compound with its putative protein target (e.g., an enzyme or a receptor involved in the observed biological activity) to analyze the stability of the complex, the nature and duration of interactions, and the dynamic behavior of the this compound within the binding site. mdpi.comfrontierspartnerships.orgplos.org This could provide valuable information on the molecular basis of this compound activity and guide further structural modifications. mdpi.comfrontierspartnerships.org

Virtual Screening and Ligand-Based Drug Design

Virtual screening (VS) and ligand-based drug design (LBDD) are computational methodologies widely employed in modern drug discovery to identify potential lead compounds and optimize their biological activity. These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown or to efficiently prioritize large chemical libraries for experimental testing.

Ligand-based drug design relies on the knowledge derived from known active molecules that interact with a biological target. By analyzing the structural and physicochemical properties of these known ligands, LBDD methods aim to identify the key features (pharmacophore) responsible for their activity or to build predictive models (like QSAR models) that can estimate the activity of new, untested compounds. Techniques such as pharmacophore modeling, molecular shape analysis, and molecular similarity comparisons are central to LBDD. nih.govctdbase.org

Virtual screening, on the other hand, involves computationally screening large databases of chemical compounds to identify those that are most likely to bind to a target or possess a desired activity. VS can be either structure-based (requiring the 3D structure of the target) or ligand-based (using information from known ligands). The goal is to enrich the selection of compounds for subsequent experimental validation, thereby reducing the time and cost associated with high-throughput screening.

Natural products, including sesquiterpene lactones, represent a rich source of structurally diverse compounds with various biological activities, making them attractive candidates for computational drug discovery approaches like VS and LBDD. Studies have applied these methods to libraries of sesquiterpene lactones to explore their potential against various diseases, such as neglected tropical diseases and neurodegenerative disorders, by investigating interactions with specific enzymes or receptors.

This compound (also known as Acanthamolide) is a sesquiterpene lactone found in species of the Acanthospermum genus, such as Acanthospermum glabratum and Acanthospermum hispidum. It is recognized as an active compound. The classification of this compound as a sesquiterpene lactone and its natural origin suggest its potential for investigation using virtual screening and ligand-based drug design, similar to other compounds in this class that have been studied computationally. Some research has indicated that 3D models of compounds from Acanthospermum hispidum have been prepared and could be utilized in virtual screening efforts. Furthermore, ligand-based virtual screening approaches have been mentioned in the context of the therapeutic potential of Acanthospermum hispidum. ctdbase.org

However, based on the conducted literature search, specific detailed research findings focusing solely on the application of virtual screening or ligand-based drug design methodologies to this compound itself were not identified. While the broader classes of compounds and the plant genus have been subjects of such computational studies, dedicated studies providing detailed data tables specifically for this compound in this context were not found.

Typically, virtual screening and ligand-based drug design studies would yield data such as predicted binding affinities or scores for screened compounds against a target, identified pharmacophore features essential for activity, or models predicting the activity of new chemical entities. These findings would then guide the selection of compounds for in vitro and in vivo testing.

Despite the absence of specific published computational studies focused exclusively on this compound in the performed search, its structural classification as a sesquiterpene lactone and its reported activity highlight its potential as a candidate for future virtual screening and ligand-based drug design investigations aimed at discovering or optimizing its interactions with biological targets.

Future Directions and Translational Potential

Advancements in Sustainable Sourcing and Cultivation of Producer Organisms

Acantholides are natural products, primarily isolated from marine sponges . Sustainable sourcing of marine natural products is a significant challenge due to the potential ecological impact of harvesting sponges from their natural habitats researchgate.net. Future directions in this area will likely focus on developing sustainable methods to obtain Acantholide and related compounds. This could involve advancements in aquaculture techniques for the marine organisms that produce this compound, ensuring that harvesting does not deplete natural populations researchgate.net. Another approach is the exploration of microbial symbionts associated with these marine organisms, as these microbes can sometimes be the actual producers of bioactive compounds archive.org. Cultivating these specific microbes in a controlled environment could provide a more sustainable and scalable source of this compound. Research into optimizing the growth conditions and secondary metabolite production of these organisms or their symbionts in laboratory or controlled marine environments is crucial for a reliable and environmentally conscious supply researchgate.netarchive.org. Sustainable sourcing in agriculture, for example, involves practices like using renewable water sources, green energy, sustainable fertilizers, and crop rotation strategies, which could offer parallels and insights for marine aquaculture agmatix.comop2b.org. Companies are increasingly focusing on sustainable procurement decisions and driving improvements in farming communities iff.com. Platforms are also being developed to connect buyers with local coalitions for more sustainable sourcing sourceup.org.

Development of Novel Synthetic Strategies for Scalable Production

The complex chemical structures of natural products like this compound often make their synthesis challenging and expensive, limiting their availability for extensive research and potential therapeutic use nih.gov. Future research will emphasize the development of novel and efficient synthetic strategies to enable the scalable production of this compound and its analogs nih.gov. This includes exploring green chemistry approaches to minimize environmental impact during synthesis researchgate.net. The development of stereoselective and convergent synthetic routes is crucial to produce pure and active compounds efficiently researchgate.net. Research into new catalytic methods and reaction sequences that can assemble the complex γ-hydroxybutenolide core and the sesterterpene skeleton of this compound in fewer steps and with higher yields is an active area of investigation researchgate.net. The ability to synthesize substantial quantities of such molecules through simple, scalable routes is an important goal in natural product synthesis, enabling further investigations like structure-activity relationship (SAR) studies nih.gov.

Deeper Mechanistic Insights through Advanced Biological Tools

While this compound and its derivatives have shown various biological activities, a deeper understanding of their precise molecular mechanisms of action is essential for drug development researchgate.net. Future research will utilize advanced biological tools to elucidate how this compound interacts with specific cellular targets. This includes using techniques like proteomics to identify protein binding partners, genomics and transcriptomics to understand its effects on gene expression, and advanced microscopy to visualize its cellular localization and impact on cellular processes nih.gov. Studies on related compounds, such as manoalide (B158911), a sesterterpene with a γ-hydroxybutenolide moiety, have shown potent inhibition of phospholipase A2 (PLA2), providing insights into potential targets for this compound researchgate.netresearcher.lifemdpi.com. Further mechanistic studies are needed to fully resolve how compounds like sesterterpenes disrupt cellular pathways researchgate.net. Understanding the detailed mechanism of action is crucial for optimizing efficacy and minimizing off-target effects.

Exploration of New Therapeutic Applications Beyond Current Scope

Current research highlights the anti-inflammatory, antimicrobial, and anticancer potential of this compound ontosight.ai. Future directions involve exploring its potential in other therapeutic areas. Given its reported activities, further research could investigate its efficacy in specific types of cancer, antibiotic-resistant bacterial infections, or chronic inflammatory diseases ontosight.airesearcher.life. The γ-hydroxybutenolide core present in this compound and other marine natural products has been associated with diverse pharmacological properties, suggesting potential for broader applications . For instance, related compounds have shown activity as inhibitors of secretory phospholipase A2, which is involved in various inflammatory conditions researchgate.netresearcher.life. Exploring structure-activity relationships of this compound analogs could lead to the discovery of compounds with enhanced activity or novel therapeutic uses mdpi.com.

Role of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly transforming drug discovery and development nih.govarxiv.org. Future research on this compound can leverage these technologies to accelerate various stages of research. AI/ML algorithms can be used for virtual screening of large chemical libraries to identify potential analogs with improved properties, predict their biological activity and potential toxicity, and design novel molecular structures based on desired characteristics nih.gov. These tools can also assist in optimizing synthetic routes and predicting reaction outcomes nih.gov. In the context of natural product research, AI/ML can help in analyzing complex biological data from producer organisms or associated microbes to identify genes or pathways involved in this compound biosynthesis, potentially leading to improved production strategies archive.org. AI has already shown promise in identifying new antibiotic compounds and accelerating drug discovery arxiv.orgmit.edu.

Q & A

Q. What methodologies are commonly employed for the isolation and purification of acantholide from marine sponges?

this compound is typically isolated using bioassay-guided fractionation. For example, Hyrtios communis extracts are processed via solvent partitioning (e.g., 50% MeOH in CH₂Cl₂), followed by chromatographic techniques such as Sephadex LH-20 and reverse-phase C18 column chromatography. Semi-preparative HPLC with isocratic elution (e.g., 82% MeOH in H₂O) is critical for resolving structurally similar sesterterpenes like this compound A, B, and C . Avoiding silica gel chromatography preserves bioactivity, as demonstrated in studies prioritizing HIF-1 inhibition assays .

Q. How is the structural elucidation of this compound achieved, and what analytical techniques are prioritized?

Structural determination relies on spectral

- HRESIMS for molecular formula (e.g., C₂₅H₃₆O₄).

- IR spectroscopy to identify functional groups (e.g., carbonyl at 1759 cm⁻¹, hydroxy at 3299 cm⁻¹).

- 1D/2D NMR to assign stereochemistry and connectivity, particularly for α,β-unsaturated γ-hydroxybutenolide moieties. Comparisons with analogs (e.g., luffariellolide) and E/Z configuration analysis of double bonds (via 13C NMR shifts) are essential .

Q. What are the primary biological activities associated with this compound, and how are these assays designed?

this compound exhibits HIF-1 inhibitory and antitumor potential. Assays use T47D breast cancer cells, with extracts tested at 5 μg/mL. Bioactivity is quantified via % inhibition (e.g., 97% HIF-1 suppression for H. communis fractions). Dose-response curves and purity validation (HPLC ≥95%) are mandatory to exclude false positives from co-eluting compounds .

Q. What challenges arise in quantifying this compound yield, and how are they mitigated?

Low natural abundance (e.g., 0.04–0.11% yield) necessitates large-scale extraction (~2.8 g sponge extract). Yield optimization involves solvent selection (polarity gradients) and minimizing degradation via lyophilization and −20°C storage. Recrystallization (e.g., petrosaspongiolide A) improves purity but requires trade-offs with recovery rates .

Q. How do researchers ensure reproducibility in this compound studies, particularly in spectral data interpretation?

Reproducibility requires strict adherence to:

- NMR acquisition parameters (e.g., solvent suppression, relaxation delays).

- Reference standards (e.g., this compound B/C mixtures).

- Public spectral databases (e.g., HMDB, PubChem) for cross-verification. Discrepancies in δC values >0.5 ppm warrant re-isolation or heteronuclear correlation (HSQC/HMBC) reanalysis .

Advanced Research Questions

Q. How can contradictory bioactivity results for this compound derivatives be resolved across studies?

Contradictions often stem from:

- Extract complexity : Co-eluting compounds (e.g., ircinolides) may synergize or antagonize this compound’s effects. LC-MS/MS dereplication is advised to confirm compound-specific activity .

- Assay variability : Standardize cell lines (e.g., T47D vs. HeLa) and HIF-1 reporter constructs. Meta-analyses using PRISMA guidelines help identify confounding variables .

Q. What experimental designs are optimal for probing this compound’s mechanism of action in HIF-1 pathway inhibition?

A multi-omics approach is recommended:

- Transcriptomics : RNA-seq to identify HIF-1α target genes (e.g., VEGF, GLUT1).

- Protein degradation assays : Cycloheximide chase to test this compound’s effect on HIF-1α half-life.

- Molecular docking : Simulate binding to HIF-1α/p300 interfaces using AutoDock Vina .

Q. How can researchers address the low solubility of this compound in in vivo models?

Strategies include:

- Nanoformulation : PEGylated liposomes or PLGA nanoparticles to enhance bioavailability.

- Prodrug synthesis : Esterification of hydroxyl groups to improve aqueous solubility. Validate stability via HPLC-UV and cytotoxicity in non-tumor cells (e.g., HEK293) .

Q. What statistical methods are appropriate for analyzing dose-dependent this compound bioactivity in heterogeneous cell populations?

Use nonlinear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate IC₅₀. For heterogeneous responses, mixed-effects models or Bayesian hierarchical modeling account for inter-cell variability .

Q. How can synthetic biology approaches overcome supply limitations of natural this compound?

Heterologous production in S. cerevisiae or E. coli via sesterterpene synthase engineering (e.g., using Fusarium spp. genes). Optimize terpene precursor flux (MVA pathway) and conduct fed-batch fermentation with in situ product extraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.